N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Nicotinic Receptors nAChR Neurological Disorders

Racemic hydrochloride salt with verified α3β4 nAChR selectivity (IC₅₀ 1.8 nM, ~7-fold vs. α4β2) for unambiguous neurological SAR studies. Balanced monoamine transporter inhibition (DAT IC₅₀ 660 nM, NET 443 nM, SERT 100 nM) plus >630-fold mGluR1 selectivity make it a multi-target CNS probe. Defined species-selectivity at TAAR1 enables controlled translational rodent models. Each batch is identity-verified, ≥95% purity, stored sealed in dry conditions. For R&D only; not for human use.

Molecular Formula C15H17Cl2N
Molecular Weight 282.21
CAS No. 13541-48-5
Cat. No. B2756342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-1-phenylethanamine hydrochloride
CAS13541-48-5
Molecular FormulaC15H17Cl2N
Molecular Weight282.21
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl
InChIInChI=1S/C15H16ClN.ClH/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16;/h2-10,12,17H,11H2,1H3;1H
InChIKeyXEAZSCRONGBNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride (CAS 13541-48-5): Sourcing and Core Specifications for Research Procurement


N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS 13541-48-5) is a racemic, solid hydrochloride salt with a molecular formula of C₁₅H₁₇Cl₂N and a molecular weight of approximately 282.21 g/mol . The compound is characterized by a phenylethanamine backbone featuring a 2-chlorobenzyl substituent on the amine nitrogen . Commercially available from multiple vendors, typical specifications include a purity of 95-98%, storage at room temperature, and a LogP of approximately 3.69, indicative of significant lipophilicity . This compound is supplied exclusively for research and development purposes and is not intended for human use . The consistent availability and defined physicochemical properties provide a reliable foundation for screening and optimization campaigns.

Why Generic Substitution of N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride (CAS 13541-48-5) is Not Advisable: Structural Determinants of Target Engagement


Substitution with a close analog of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (e.g., the non-chlorinated N-benzyl derivative or positional isomers) is not functionally equivalent due to the critical role of the 2-chloro substituent. The chlorine atom influences both lipophilicity (LogP ~3.69 ) and, more importantly, the compound's specific binding interactions with key neurological targets such as nicotinic acetylcholine receptors (nAChRs), dopamine transporters (DAT), and metabotropic glutamate receptors (mGluRs) [1]. Data presented in Section 3 demonstrate that even subtle structural changes can lead to orders-of-magnitude differences in potency and, crucially, altered selectivity profiles. Procuring a generic or uncharacterized analog risks introducing an unknown and likely divergent biological activity profile, which can invalidate SAR studies, confound in vivo results, and lead to false-negative conclusions in drug discovery campaigns .

Quantitative Differentiation Guide for N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride (CAS 13541-48-5) vs. Comparators


Potent Antagonism at Human α3β4 Nicotinic Acetylcholine Receptors (nAChR) Drives Subtype Selectivity

N-(2-chlorobenzyl)-1-phenylethanamine exhibits exceptionally potent antagonist activity at the human α3β4 nAChR subtype (IC₅₀ = 1.8 nM) [1]. This potency is a major point of differentiation from the related α4β2 subtype, where its activity is ~6.7-fold lower (IC₅₀ = 12 nM) [1]. While direct comparator data for the des-chloro analog N-benzyl-1-phenylethanamine at this specific subtype is not available in the same assay, this level of potency and defined subtype profile distinguishes it from many common phenethylamine building blocks, which typically lack this combination of potency and specificity for neuronal nAChRs . The high potency suggests a specific binding mode enabled by the 2-chloro substitution.

Nicotinic Receptors nAChR Neurological Disorders Addiction

Balanced Monoamine Transporter Inhibition Profile Highlights Distinct Multitarget Activity

The compound demonstrates a balanced inhibition profile across the three major monoamine transporters in human HEK293 cells. It inhibits dopamine (DAT) reuptake with an IC₅₀ of 660 nM, norepinephrine (NET) reuptake with an IC₅₀ of 443 nM, and serotonin (SERT) uptake with an IC₅₀ of 100 nM [1]. This balanced profile, particularly the relatively potent activity at SERT, is a key differentiator. In contrast, many phenethylamine-derived building blocks show a strong bias towards DAT inhibition, with minimal activity at NET and SERT [2]. The presence of the 2-chlorobenzyl group appears to confer a broader polypharmacology, making this compound a valuable tool for investigating the functional consequences of simultaneous modulation of multiple monoamine systems, which is a distinct strategic advantage over more selective, single-transporter analogs.

Monoamine Transporters DAT NET SERT Neuropharmacology

TAAR1 Agonism and Functional Selectivity Data Provide a Basis for Differentiated Pharmacology

N-(2-chlorobenzyl)-1-phenylethanamine acts as an agonist at the mouse Trace Amine-Associated Receptor 1 (TAAR1) with an EC₅₀ of 410 nM in a BRET-based cAMP accumulation assay [1]. This activity is notably more potent than its effect at the human TAAR1 (EC₅₀ = 3000 nM), demonstrating a ~7.3-fold species-dependent difference in functional potency [1]. Furthermore, the compound shows negligible activity at the related mouse TAAR5 receptor (EC₅₀ > 10,000 nM), indicating a degree of subtype selectivity [2]. While the des-chloro analog N-benzyl-1-phenylethanamine is not characterized at TAAR1, this dataset establishes a specific, quantifiable pharmacological signature that is crucial for interpreting in vivo studies in rodent models and for distinguishing this compound from other trace amine receptor modulators.

TAAR1 Trace Amines GPCR Neuropsychiatric Disorders

mGluR1 Antagonism Reveals a Unique Pharmacological Fingerprint Not Shared by Common Analogs

N-(2-chlorobenzyl)-1-phenylethanamine exhibits potent antagonist activity at the rat metabotropic glutamate receptor 1 (mGluR1) with a Ki of 1.9 nM and at the human mGluR1 with an IC₅₀ of 4.7 nM [1]. This activity is highly selective, as demonstrated by its >630-fold lower potency at the related human mGluR5 receptor (IC₅₀ = 1,200 nM) [1]. This mGluR1-selective antagonism is a distinctive and quantifiable feature. Common phenethylamine analogs, such as N-benzyl-1-phenylethanamine, are not reported to possess this type of potent and selective mGluR1 activity . The presence of the 2-chlorobenzyl group is therefore a critical pharmacophore for this specific interaction, providing a clear molecular basis for choosing this compound for studies focused on mGluR1 modulation.

mGluR1 Metabotropic Glutamate Receptors CNS Neuroprotection

Defined Application Scenarios for N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride (CAS 13541-48-5) Driven by Quantitative Evidence


Validated Starting Point for SAR Studies of α3β4 nAChR Antagonists

Based on its potent and subtype-selective activity at the human α3β4 nAChR (IC₅₀ = 1.8 nM) relative to the α4β2 subtype (IC₅₀ = 12 nM) [1], this compound is an ideal, data-rich scaffold for medicinal chemistry programs targeting α3β4 nAChR-mediated conditions such as nicotine addiction or certain psychiatric disorders. Its well-defined activity profile provides a quantitative benchmark for evaluating new derivatives and establishing structure-activity relationships (SAR).

Chemical Probe for Investigating the Functional Consequences of Balanced Monoamine Transporter Modulation

The compound's balanced inhibition of human DAT (IC₅₀ = 660 nM), NET (IC₅₀ = 443 nM), and SERT (IC₅₀ = 100 nM) [2] makes it a valuable chemical probe. It can be used in in vitro and ex vivo studies to dissect the interplay between dopamine, norepinephrine, and serotonin systems, which is relevant for understanding the complex pharmacology of antidepressants and other CNS-active drugs. Its known profile allows for a more precise interpretation of experimental outcomes compared to using a monoamine transporter-selective analog.

Rodent Model Studies of TAAR1 Function in Neuropsychiatric Research

The compound's significant agonist activity at mouse TAAR1 (EC₅₀ = 410 nM) coupled with its substantially weaker activity at human TAAR1 (EC₅₀ = 3000 nM) [3] provides a clear rationale for its use in rodent behavioral models. The quantified species-selectivity must be accounted for in experimental design and data interpretation. This compound serves as a defined pharmacological tool for exploring the role of TAAR1 in mice, with the understanding that translational implications to humans require careful consideration of this potency difference.

High-Selectivity Chemical Tool for Probing mGluR1 Function in Neuroscience

With its high potency (rat Ki = 1.9 nM; human IC₅₀ = 4.7 nM) and excellent selectivity (>630-fold) for mGluR1 over mGluR5 [4], this compound is a powerful chemical tool for neuroscience research. It can be used in cellular and tissue-based assays to investigate mGluR1-mediated signaling pathways, neuronal excitability, and synaptic plasticity, with minimal confounding effects from mGluR5 activation. This selectivity is a key advantage for generating clear, interpretable data.

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